molecular formula C28H31ClN2O5 B13742267 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate CAS No. 23904-81-6

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate

Cat. No.: B13742267
CAS No.: 23904-81-6
M. Wt: 511.0 g/mol
InChI Key: XPXXNOLODSOCAW-UHFFFAOYSA-N
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Description

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate is a chemical compound of significant interest in preclinical neuropharmacology research, primarily investigated for its complex interactions with serotonin receptor systems. This compound is structurally related to the phenylpiperazine class of psychoactive agents and is characterized as a potent and relatively selective 5-HT1A receptor agonist . Its primary research utility lies in elucidating the role of 5-HT1A receptors, which are critical G-protein coupled receptors implicated in the modulation of various neurological and psychiatric conditions. Studies utilizing this compound have been instrumental in exploring serotonergic pathways involved in anxiety, depression, and substance abuse . By selectively activating 5-HT1A receptors, which function as both somatodendritic autoreceptors and postsynaptic receptors, researchers can probe the nuanced feedback mechanisms within the serotonergic system and their downstream behavioral and physiological effects. The oxalate salt form enhances the compound's stability and solubility, facilitating its administration in various in vitro and in vivo experimental models. This reagent remains a vital tool for advancing the understanding of CNS drug targets and for the pharmacological characterization of novel therapeutic entities.

Properties

CAS No.

23904-81-6

Molecular Formula

C28H31ClN2O5

Molecular Weight

511.0 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]-4-(2-methylphenyl)piperazine;oxalic acid

InChI

InChI=1S/C26H29ClN2O.C2H2O4/c1-21-7-5-6-10-25(21)29-17-15-28(16-18-29)19-20-30-26(22-8-3-2-4-9-22)23-11-13-24(27)14-12-23;3-1(4)2(5)6/h2-14,26H,15-20H2,1H3;(H,3,4)(H,5,6)

InChI Key

XPXXNOLODSOCAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

The preparation can be broken down into the following key steps:

Step Description Reagents/Conditions Notes
1 Preparation of 4-(o-tolyl)piperazine Commercially available or synthesized by reaction of piperazine with o-tolyl halides Provides the piperazine core with ortho-tolyl substitution
2 Alkylation with 2-(alpha-(p-chlorophenyl)benzyloxy)ethyl chloride Alkylation under basic conditions (e.g., potassium carbonate in acetonitrile) at 60°C for 12 hours Yields the substituted piperazine intermediate
3 Formation of oxalate salt Reaction of free base with oxalic acid in ethanol, followed by recrystallization Achieves high purity (>95%) and improved solubility

Key reaction parameters:

  • Base: Potassium carbonate (K₂CO₃) to deprotonate piperazine nitrogen.
  • Solvent: Acetonitrile for alkylation; ethanol for salt formation.
  • Temperature: Moderate heating (60–80°C) to facilitate substitution.
  • Monitoring: Thin-layer chromatography (TLC) with hexane/ethyl acetate (1:2) to track reaction progress.

This approach minimizes side reactions such as over-alkylation or unreacted starting material.

Industrial Scale Considerations

Industrial synthesis of this compound involves optimization to maximize yield and purity:

  • Use of catalysts or phase-transfer catalysts to enhance reaction rates.
  • Controlled addition of reagents to minimize by-products.
  • Purification through crystallization or chromatography to isolate the oxalate salt.
  • Continuous monitoring of reaction parameters to maintain consistency.

A patent describing a related synthesis of substituted piperazine derivatives outlines a process involving careful temperature control (45–80°C) under nitrogen atmosphere, incremental addition of reagents like sodium chloroacetate and potassium t-butoxide, and azeotropic distillation for solvent removal, which can be adapted for this compound.

Alternative Synthetic Routes

While the primary route involves alkylation of 4-(o-tolyl)piperazine with the benzyloxyethyl chloride derivative, alternative methods include:

  • Condensation reactions under alkaline conditions, e.g., using Boc-protected piperazine intermediates followed by deprotection and salt formation.
  • Stepwise introduction of substituents on the piperazine ring via nucleophilic substitution with halogenated intermediates.

These methods offer potential advantages in reaction mildness, yield, and purity, suitable for scale-up and industrial production.

Chemical Reaction Analysis

Types of Reactions Involved

Reagents and Conditions Summary

Reaction Type Common Reagents Conditions Outcome
Alkylation 2-(alpha-(p-chlorophenyl)benzyloxy)ethyl chloride, K₂CO₃ Acetonitrile, 60°C, 12 h Formation of substituted piperazine
Salt formation Oxalic acid Ethanol, room temperature Formation of oxalate salt
Purification Crystallization or chromatography Varies High purity product

Characterization and Purity Assessment

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR confirm the presence of piperazine ring, benzyloxyethyl, and o-tolyl groups. The ethyloxy group typically appears as a triplet at δ 3.5–4.0 ppm.
  • Mass Spectrometry (MS) : High-resolution MS matches the molecular formula C28H31ClN2O5 with an exact mass of approximately 511 g/mol.
  • X-ray Crystallography : Used to verify stereochemistry and salt crystal structure.

Purity Data

  • Purity typically exceeds 95% after recrystallization of the oxalate salt.
  • Impurities include unreacted piperazine, over-alkylated products, and residual solvents.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 4-(o-tolyl)piperazine, 2-(alpha-(p-chlorophenyl)benzyloxy)ethyl chloride, oxalic acid
Solvents Acetonitrile (alkylation), Ethanol (salt formation)
Base Potassium carbonate (K₂CO₃)
Temperature 60°C for alkylation, room temperature for salt formation
Reaction time 12 hours (alkylation), 1–2 hours (salt formation)
Purification Recrystallization from ethanol
Yield Typically high (>80%) with optimized conditions
Purity >95% after purification

Chemical Reactions Analysis

Types of Reactions

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Used in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate involves its interaction with specific molecular targets in the body. These may include:

    Receptors: Binding to specific receptors on cell surfaces to modulate their activity.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Ion Channels: Modulating the activity of ion channels to affect cellular signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

Piperazine derivatives are pharmacologically versatile, with substituents dictating target selectivity and potency. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Pharmacological Targets Notable Properties Reference
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate - Benzyloxyethyl group with p-chlorophenyl
- o-Tolyl group on piperazine
- Oxalate salt
Likely dopamine/serotonin transporters, sigma receptors High lipophilicity (predicted logP > 4.5); oxalate enhances solubility
GBR12909 dihydrochloride
(1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)
- Bis(4-fluorophenyl)methoxyethyl
- 3-Phenylpropyl group
Dopamine transporter (DAT) inhibitor IC₅₀ for DAT: 2.1 nM; self-administered in primates
PD144418 oxalate - Cyclohexylmethyl
- Diphenylethyl group
Sigma-1 receptor antagonist Attenuates cocaine-induced motor stimulation; Ki for sigma-1: 1.8 nM
SA4503
(1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine HCl)
- 3,4-Dimethoxyphenethyl
- 3-Phenylpropyl group
Sigma-1 receptor agonist Antidepressant activity; EU Phase III trials
MCL0042 - 4-Fluorophenyl
- Naphthylbutyl group
Melanocortin-4 receptor (MC4R) antagonist
Serotonin transporter (SERT) inhibitor
Dual activity: MC4R Ki = 12 nM; SERT IC₅₀ = 18 nM

Key Findings :

Substituent Effects on Target Selectivity: Chlorophenyl vs. Fluorophenyl: The p-chlorophenyl group in the target compound may confer higher DAT affinity compared to fluorophenyl analogs (e.g., GBR12909) due to increased electron-withdrawing effects, though direct data are lacking . Ortho-Tolyl vs.

Counterion Influence :

  • Oxalate salts (target compound, PD144418) generally exhibit lower melting points (177–178°C) and higher aqueous solubility compared to hydrochlorides (e.g., GBR12909 dihydrochloride) .

Pharmacokinetic Profiles :

  • Lipophilicity correlates with substituent bulk; the target compound’s benzyloxyethyl group may prolong half-life but reduce blood-brain barrier penetration relative to smaller analogs like MCL0042 .

Biological Activity

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H30ClN2O3
  • SMILES : CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN3CCN(CC3)C4=CC=CC=C4
  • InChIKey : HZKCMCSNNIDTJE-UHFFFAOYSA-N

The compound features a p-chlorophenyl group and a tolyl group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological effects, including anti-inflammatory and analgesic properties.

Pharmacological Effects

  • Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects. For example, in studies involving carrageenan-induced paw edema in rats, compounds structurally related to 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate showed inhibition rates comparable to established NSAIDs like diclofenac .
  • Analgesic Activity : The analgesic potential has been suggested through various preclinical models. The structural similarity to known analgesics indicates that this compound may possess similar pain-relieving properties.

Study 1: Anti-inflammatory Efficacy

A study investigated the anti-inflammatory activity of related compounds in a rat model. Doses of 5, 25, and 125 mg/kg were tested against a control group receiving diclofenac. The results indicated significant edema inhibition at higher doses:

Dose (mg/kg)Edema Inhibition (%)
519.5
2563.1
12548.9
Diclofenac77.2

This study highlighted that the compound could be effective in managing inflammation, with potential applications in pain management therapies .

Research into the mechanism of action for piperazine derivatives suggests that they may interact with serotonin receptors or other neurotransmitter systems, contributing to both analgesic and anti-inflammatory effects. This interaction profile aligns with the pharmacological activities observed in related compounds .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis of piperazine derivatives often involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and salt formation. For the target compound:

  • Step 1 : Prepare the benzyloxyethyl intermediate via alkylation of 4-(o-tolyl)piperazine with 2-(alpha-(p-chlorophenyl)benzyloxy)ethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C for 12 hours) .
  • Step 2 : Form the oxalate salt by reacting the free base with oxalic acid in ethanol, followed by recrystallization to achieve high purity (>95%) .
  • Key Considerations : Monitor reaction progress via TLC (1:2 hexane/ethyl acetate) and optimize stoichiometry to avoid side products like unreacted piperazine or over-alkylation .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the piperazine ring, benzyloxyethyl, and o-tolyl substituents. For example, the ethyloxy group typically shows a triplet at δ 3.5–4.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C28H30ClN2O5C_{28}H_{30}ClN_2O_5 (exact mass: 525.18 g/mol).
  • X-ray Crystallography : Resolve the oxalate salt’s crystal structure to verify stereochemistry and hydrogen-bonding patterns .

Q. What are the critical physicochemical properties relevant to its biological activity?

Methodological Answer:

  • Solubility : The oxalate salt improves aqueous solubility compared to the free base. Experimental solubility can be determined via shake-flask methods in PBS (pH 7.4) .
  • Lipophilicity : Calculate logP (e.g., ~3.2 using Crippen or McGowan methods) to predict membrane permeability .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation under storage conditions .

Q. What purification techniques are recommended for isolating high-purity batches?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane from 1:8 to 1:2) to separate impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity oxalate crystals. Monitor purity via HPLC (C18 column, 220 nm) with >98% target peak area .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can pharmacophore modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • 3D Pharmacophore Mapping : Use software like Schrödinger or MOE to identify critical features (e.g., hydrogen-bond acceptors from the oxalate, hydrophobic regions from the p-chlorophenyl group).
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing o-tolyl with pyrimidyl) and compare receptor-binding affinities in vitro .

Q. What experimental and computational approaches validate its mechanism of action?

Methodological Answer:

  • Molecular Docking : Dock the compound into target receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina. Validate predictions with radioligand binding assays .
  • In Vitro Functional Assays : Measure cAMP inhibition or calcium flux in HEK293 cells expressing target GPCRs to confirm antagonism/agonism .

Q. How do metabolic pathways affect its in vivo efficacy?

Methodological Answer:

  • Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS. Identify metabolites (e.g., N-dealkylation or hydroxylation) .
  • CYP Inhibition : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. How can contradictory data in biological assays be resolved?

Methodological Answer:

  • Dose-Response Reproducibility : Repeat assays across multiple plates/labs to rule out technical variability.
  • Orthogonal Assays : Confirm receptor binding with both radioligand and fluorescence polarization assays. For example, discrepancies in IC₅₀ values may arise from assay sensitivity differences .

Q. What analytical techniques resolve batch-to-batch variability in potency?

Methodological Answer:

  • QC Profiling : Implement UPLC-PDA for impurity profiling and quantitative 1H^1H-NMR to verify stoichiometry.
  • Bioassay Standardization : Use a reference standard (e.g., WHO-certified) to normalize potency measurements across batches .

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